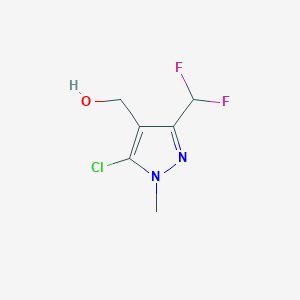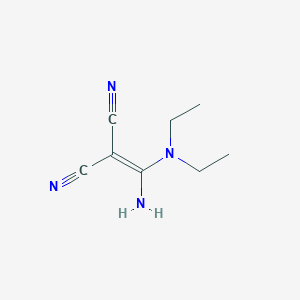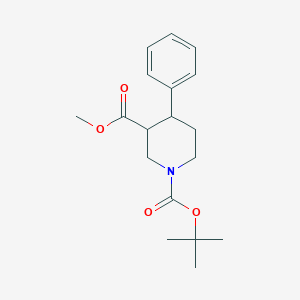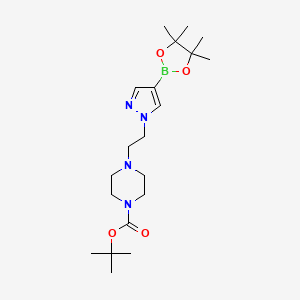
(5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanol is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloro group, a difluoromethyl group, and a hydroxymethyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, the starting materials could be 1,1,1-trifluoro-2,4-pentanedione and hydrazine hydrate.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced through the reaction of the pyrazole intermediate with a difluoromethylating agent such as difluoromethyl phenyl sulfone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the chloro group, using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: (5-chloro-3-difluoromethyl-1-methyl-1H-pyrazol-4-yl)-carboxylic acid.
Reduction: (5-chloro-3-difluoromethyl-1-methyl-1H-pyrazol-4-yl)-methane.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
(5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. The chloro and difluoromethyl groups contribute to its reactivity and ability to form stable complexes with enzymes and receptors. The hydroxymethyl group enhances its solubility and facilitates its interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5-chloro-3-trifluoromethyl-1-methyl-1H-pyrazol-4-yl)-methanol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
(5-chloro-3-methyl-1-methyl-1H-pyrazol-4-yl)-methanol: Similar structure but with a methyl group instead of a difluoromethyl group.
(5-chloro-3-difluoromethyl-1-ethyl-1H-pyrazol-4-yl)-methanol: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanol is unique due to the presence of both chloro and difluoromethyl groups, which impart distinct chemical properties and reactivity. The combination of these groups with the hydroxymethyl group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C6H7ClF2N2O |
|---|---|
Molecular Weight |
196.58 g/mol |
IUPAC Name |
[5-chloro-3-(difluoromethyl)-1-methylpyrazol-4-yl]methanol |
InChI |
InChI=1S/C6H7ClF2N2O/c1-11-5(7)3(2-12)4(10-11)6(8)9/h6,12H,2H2,1H3 |
InChI Key |
OWJSUNGDWUHQDU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)F)CO)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














